Comprehensive Technical Guide on 1-[Amino(phenyl)methyl]cyclohexan-1-ol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
Comprehensive Technical Guide on 1-[Amino(phenyl)methyl]cyclohexan-1-ol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
Executive Summary
1-[Amino(phenyl)methyl]cyclohexan-1-ol is a sterically hindered, highly functionalized β-amino alcohol. Structurally, it features a cyclohexane ring bearing a tertiary hydroxyl group at the C1 position, adjacent to a chiral center that contains both a primary amine and a phenyl group. This unique spatial arrangement places it within a privileged class of pharmacophores frequently utilized in central nervous system (CNS) drug discovery, sharing structural homologies with monoamine reuptake inhibitors and NMDA receptor antagonists. This whitepaper provides an in-depth analysis of its chemical properties, structural dynamics, and validated synthetic methodologies.
Structural Profiling & Chemical Properties
The structural context of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is defined by its rigid cyclohexane core, which dictates the spatial orientation of its functional groups. The presence of the tertiary alcohol and the adjacent stereocenter distinguishes it from simpler analogues like 1-(aminomethyl)cyclohexan-1-ol[1]. The compound is primarily handled in two forms: the free base (CAS 102729-78-2) and the more chemically stable hydrochloride salt (CAS 16112-93-9)[1][2].
Quantitative Chemical Data
All critical physicochemical parameters and identifiers are summarized in the table below, synthesized from and commercial databases[1][3].
| Property | Value |
| IUPAC Name | 1-[amino(phenyl)methyl]cyclohexan-1-ol |
| Molecular Formula | C₁₃H₁₉NO |
| Molar Mass | 205.30 g/mol |
| Monoisotopic Mass | 205.14667 Da |
| CAS Number (Free Base) | 102729-78-2 |
| CAS Number (HCl Salt) | 16112-93-9 |
| InChIKey | QYZQCUZVVZWJDT-UHFFFAOYSA-N |
| Structural Class | β-amino alcohol |
Pharmacophore Mapping
The biological utility of this scaffold stems from its distinct interaction points. The diagram below illustrates the structural dynamics that make this compound a valuable precursor in medicinal chemistry.
Pharmacophore mapping of the 1-[Amino(phenyl)methyl]cyclohexan-1-ol scaffold.
Mechanistic Pathways and Synthetic Routes
Synthesizing sterically hindered β-amino alcohols requires highly regioselective methodologies. While direct reductive amination of β-hydroxy ketones provides a convergent route to certain 1,3-syn-amino alcohols[4], the specific 1,2-substitution pattern of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is most efficiently achieved via a base-catalyzed Nitroaldol (Henry) Reaction followed by catalytic hydrogenation.
The Henry reaction between cyclohexanone and phenylnitromethane establishes the critical carbon-carbon bond. Subsequent reduction of the aliphatic nitro group must be carefully controlled to prevent retro-aldol cleavage of the tertiary alcohol.
Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol and its HCl salt.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol 1: Synthesis of 1-[Nitro(phenyl)methyl]cyclohexan-1-ol (Henry Reaction)
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Step 1: Charge a flame-dried round-bottom flask with cyclohexanone (1.0 eq) and phenylnitromethane (1.05 eq) in anhydrous Tetrahydrofuran (THF).
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Step 2: Cool the mixture to 0°C under an inert argon atmosphere. Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.
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Causality: DBU is selected as a highly sterically hindered, non-nucleophilic base. It efficiently deprotonates the acidic α-proton of phenylnitromethane to form the nitronate anion without engaging in unwanted nucleophilic attack on the cyclohexanone carbonyl.
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Step 3: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.
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Step 4 (Self-Validation Check): Monitor the reaction via Thin Layer Chromatography (TLC). The completion of the reaction is validated by the disappearance of the highly UV-active phenylnitromethane spot and the emergence of a more polar, UV-active spot corresponding to the nitro-alcohol intermediate.
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Step 5: Extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Catalytic Reduction to the Free Base
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Step 1: Dissolve the purified 1-[nitro(phenyl)methyl]cyclohexan-1-ol in absolute ethanol.
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Step 2: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 wt%).
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Causality: Ethanol is utilized as a protic solvent because it stabilizes the primary amine product and facilitates efficient hydrogen transfer at the catalyst surface. Pd/C is chosen over aggressive metal hydrides (like LiAlH₄) to cleanly reduce the nitro group without risking retro-aldol cleavage of the tertiary alcohol.
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Step 3: Purge the reaction vessel with H₂ gas and pressurize to 50 psi using a Parr hydrogenator. Stir vigorously for 24 hours.
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Step 4 (Self-Validation Check): The system is self-validating through quantitative pressure monitoring. The theoretical uptake of hydrogen gas is exactly 3 molar equivalents per mole of the nitro group. A complete cessation of pressure drop confirms the reaction has reached the endpoint.
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Step 5: Filter the mixture through a Celite pad to remove the pyrophoric catalyst, and concentrate the filtrate to yield the free base (CAS 102729-78-2)[1].
Protocol 3: Hydrochloride Salt Formation
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Step 1: Dissolve the free base in anhydrous diethyl ether (Et₂O) at 0°C.
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Step 2: Introduce 2M HCl in diethyl ether dropwise under continuous stirring.
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Causality: Converting the free base to the hydrochloride salt (CAS 16112-93-9) significantly enhances its aqueous solubility and protects the primary amine from oxidative degradation, which is a strict requirement for downstream biological assays or long-term storage[2].
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Step 3 (Self-Validation Check): The reaction endpoint is visually validated when the addition of HCl no longer produces a localized white cloud of precipitate.
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Step 4: Filter the resulting white crystalline solid, wash with cold Et₂O, and dry under high vacuum.
References
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PubChemLite. "16112-93-9 (C13H19NO) - Structural Information". Université du Luxembourg / PubChem. URL: [Link][3]
